molecular formula C10H10BrClO B1528728 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one CAS No. 1344243-82-8

1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one

Cat. No. B1528728
M. Wt: 261.54 g/mol
InChI Key: UKKVHDILPSUAOB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one, also known as 2-chloro-1-(4-bromo-2,5-dimethylphenyl)ethan-1-one, is a brominated alkyl phenyl compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 148-149°C and a melting point of -35℃. It is soluble in water, ethanol, and other organic solvents. The compound is commercially available and can be synthesized in the laboratory.

Scientific Research Applications

Crystal Structure Analysis

Research into the crystal structures of related bromo-dimethylphenyl compounds has provided insights into their molecular configurations, which are crucial for understanding the reactivity and properties of similar chemicals. For instance, the study by Peters et al. (1994) on the crystal structure of a dimethylphenyl compound highlights the significance of such analysis in designing materials with desired physical and chemical properties (Peters, K., Peters, E., Schnering, H., Bringmann, G., Schwarz, B., & Egner, T., 1994).

Synthesis and Reactivity

The synthesis and structural characterization of compounds like 5-bromo-2,3-dimethylphenol by Niestroj et al. (1998) contribute to the field of synthetic organic chemistry, offering pathways to novel compounds with potential applications in material science, medicinal chemistry, and catalysis (Niestroj, A., Bruhn, C., & Maier, M., 1998).

Metal-Organic Frameworks (MOFs)

Research by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks illustrates the application of bromo-dimethylphenyl-related compounds in developing MOFs for luminescence sensing. Such frameworks have potential uses in detecting environmental pollutants and in sensor technology (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).

Organic Reaction Mechanisms

The study of structural factors controlling the aggregation of lithium phenolates by Jackman and Smith (1988) provides fundamental insights into the behavior of organic molecules in various solvents, critical for designing chemical reactions and understanding mechanisms in organic synthesis (Jackman, L. M., & Smith, B. D., 1988).

properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-6-4-9(11)7(2)3-8(6)10(13)5-12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKVHDILPSUAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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